REACTION_CXSMILES
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N[CH:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:10][O:11][C:12](Cl)=[O:13].CC[N:17](C(C)C)C(C)C>>[CH3:10][O:11][C:12](=[O:13])[NH:17][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][OH:9]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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NC(C1=CC=CC=C1)O
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Name
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|
Quantity
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1.9 mL
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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|
Quantity
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12.8 mL
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The residue was chromatographed on silica gel in dichloromethane/ethyl acetate=25/1 as eluent
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Name
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Type
|
|
Smiles
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COC(NC1=C(C=CC=C1)CO)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |